molecular formula C17H22N4O B2378796 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1798519-44-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2378796
CAS RN: 1798519-44-4
M. Wt: 298.39
InChI Key: ABJNREXCNDMXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring could potentially be formed using a click chemistry reaction, a type of reaction that rapidly produces substances by joining small units together . The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The attachment of the phenyl and butanone groups would likely involve further steps, possibly including a Friedel-Crafts acylation for the attachment of the butanone group to the phenyl ring.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one for lab experiments is its selectivity for BTK, which allows for the specific inhibition of B cell receptor signaling without affecting other signaling pathways. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are a number of potential future directions for research into 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one and its therapeutic applications. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells, in order to achieve more effective and durable responses. Another area of interest is the investigation of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of B cell malignancies. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one involves a series of chemical reactions, starting with the reaction of 4-(1H-1,2,3-triazol-1-yl)piperidine with 2-bromoacetophenone to form 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-bromoacetophenone. This intermediate is then reacted with 2-phenylbutan-1-one in the presence of a palladium catalyst to yield this compound.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylbutan-1-one has been extensively studied in scientific research, particularly in the field of immunology. It has been shown to inhibit B cell receptor signaling and proliferation, as well as the activation of downstream signaling pathways such as NF-κB and AKT. This compound has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus, as well as B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

IUPAC Name

2-phenyl-1-[4-(triazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-16(14-6-4-3-5-7-14)17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJNREXCNDMXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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